ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate
Description
Ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring substituted with ethyl, dimethyl, and phenylcarbamothioyl groups
Properties
CAS No. |
6936-32-9 |
|---|---|
Molecular Formula |
C16H23N3O2S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O2S/c1-4-21-16(20)19-11-12(2)18(10-13(19)3)15(22)17-14-8-6-5-7-9-14/h5-9,12-13H,4,10-11H2,1-3H3,(H,17,22)/t12-,13+/m1/s1 |
InChI Key |
WLJXOFCLTSLVDP-OLZOCXBDSA-N |
Isomeric SMILES |
CCOC(=O)N1C[C@H](N(C[C@@H]1C)C(=S)NC2=CC=CC=C2)C |
Canonical SMILES |
CCOC(=O)N1CC(N(CC1C)C(=S)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, introduction of the ethyl and dimethyl groups, and the attachment of the phenylcarbamothioyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl (2S,5R)-2-ethyl-5-methyl-piperazine-1-carboxylate
- tert-Butyl (2S,5R)-2,5-dimethyl-4-(phenylcarbamothioyl)piperazine-1-carboxylate
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
